molecular formula C12H12O2 B12665250 Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one CAS No. 73090-06-9

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one

Cat. No.: B12665250
CAS No.: 73090-06-9
M. Wt: 188.22 g/mol
InChI Key: QKLSNEUUBSCPLL-UHFFFAOYSA-N
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Description

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one (CAS: 73090-06-9) is a bicyclic spiro compound characterized by a fused cyclopentane and isobenzofuran-3-one system. Its molecular formula is C₁₂H₁₂O₂ (molecular weight: 196.22 g/mol). The spiro architecture induces steric strain, influencing reactivity and physical properties. It serves as a precursor for synthesizing bioactive derivatives and functional materials .

Properties

CAS No.

73090-06-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[2-benzofuran-3,1'-cyclopentane]-1-one

InChI

InChI=1S/C12H12O2/c13-11-9-5-1-2-6-10(9)12(14-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2

InChI Key

QKLSNEUUBSCPLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing spiro compounds involves the (3 + 2) cycloaddition reactions. For instance, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides can be used to prepare spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one . This reaction is typically promoted by simple and inexpensive catalysts like NaOH.

Industrial Production Methods

While specific industrial production methods for spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one are not well-documented, the general approach involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield spiro compounds with additional oxygen-containing functional groups, while reduction might yield more saturated spiro compounds.

Scientific Research Applications

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Cyclohexane vs. Cyclopentane Ring Systems
  • 3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one (CAS: 204192-41-6):
    • Molecular formula: C₁₃H₁₄O₂ (MW: 202.25 g/mol).
    • The cyclohexane ring reduces steric strain compared to cyclopentane, enhancing thermal stability.
    • Applications: Intermediate in pharmaceutical synthesis .
(b) Thione vs. Ketone Derivatives
  • Spiro[cyclopentane-1,1'(3'H)-isobenzofuran]-3'-thione (CAS: 83962-33-8):
    • Molecular formula: C₁₂H₁₂OS (MW: 204.29 g/mol).
    • The sulfur atom increases electron density, altering reactivity (e.g., nucleophilic substitution).
    • Toxicity: LD₅₀ >400 mg/kg (intraperitoneal, mice), indicating higher acute toxicity than the ketone analog .

Substituted Derivatives

(a) Amino-Functionalized Analogs
  • cis/trans-4-Amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] (e.g., 3a-f): Synthesized via Grignard addition to spiro[cyclohexane-isobenzofuran]-3'-ones. Biological relevance: Explored as CNS agents due to amine-mediated receptor interactions .
(b) Halogenated Derivatives
  • 1-(4-Bromophenyl)-3'H-spiro[benzo[g]indole-2,1'-isobenzofuran]-3,3',4,5(1H)-tetraone (2b) :
    • Bromine enhances lipophilicity and cross-coupling reactivity.
    • Spectral Distinct ¹H NMR aromatic signals (δ 7.62–8.04 ppm) .

Complex Fused-Ring Systems

(a) Benzo[g]indole-Fused Derivatives
  • 1-(o-Tolyl)-3'H-spiro[benzo[g]indole-2,1'-isobenzofuran]-3,3',4,5(1H)-tetraone (2j) :
    • Molecular weight: ~522 g/mol.
    • Properties: High melting point (>250°C), two rotamers observed in NMR .
(b) Pyrrolo-Phenazine Derivatives
  • 3-(3,4-Dimethylphenyl)-10-nitro-spiro[benzo[a]pyrrolo[2,3-c]phenazine-2,1'-isobenzofuran]-1,3'(3H)-dione (6f) :
    • Nitro groups confer redox activity and fluorescence quenching.
    • Challenges: Overlapping NMR signals due to rotamers/isomers .

Physicochemical and Spectral Properties

Compound (CAS) Molecular Formula Melting Point (°C) Key Spectral Features (¹H NMR/IR)
Spiro(cyclopentane-...) (73090-06-9) C₁₂H₁₂O₂ N/A IR: 1715 cm⁻¹ (C=O); ¹H NMR (DMSO-d₆): δ 3.71 (OCH₃)
3'H-Spiro[cyclohexane-...] (204192-41-6) C₁₃H₁₄O₂ >250 IR: 1787 cm⁻¹ (C=O); ¹³C NMR: δ 188.8 (quinoxaline C=O)
1-(2,5-Dimethoxyphenyl)-... (2h) C₂₅H₁₄NO₅ >250 ¹H NMR (DMSO-d₆): δ 3.41–3.71 (OCH₃ rotamers)

Biological Activity

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one is a unique spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a distinctive spiro structure that combines a cyclopentane ring with an isobenzofuran moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.

Molecular Formula and Structure

  • Molecular Formula: C₁₂H₁₂O
  • SMILES: C1CCC2(C1)C3=CC=CC=C3C(=O)O2
  • InChIKey: QVNFABXIFFKYIQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can suppress cancer cell proliferation, suggesting its potential as an anti-cancer agent.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Anticancer Activity: Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Antimicrobial Properties: Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway.

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activity of this compound:

StudyObjectiveFindings
Evaluate anticancer propertiesDemonstrated inhibition of CDK2 and subsequent apoptosis in cancer cells.
Assess antimicrobial efficacyShowed activity against Gram-positive bacteria with potential for further development.
Investigate anti-inflammatory effectsIndicated modulation of inflammatory markers in vitro.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of its complex structure. Key synthetic routes include:

  • Cycloaddition Reactions: Utilizing donor-acceptor cyclopropanes and α,β-unsaturated enamides under basic conditions.
  • Functional Group Transformations: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols.

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